Epipodophyllotoxin
Overview
Description
Epipodophyllotoxin is a naturally occurring compound found in the roots of the American Mayapple plant (Podophyllum peltatum) . It is a derivative of podophyllotoxin and is known for its significant anticancer properties. This compound and its derivatives, such as etoposide and teniposide, are used in cancer treatment due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication .
Mechanism of Action
Target of Action
Epipodophyllotoxin, also known as (-)-epipodophyllotoxin, primarily targets topoisomerase II . Topoisomerase II is an enzyme that aids in relaxing negative or positive supercoils in DNA . It plays a crucial role in DNA replication, transcription, and chromosome condensation and segregation .
Mode of Action
This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . This compound acts primarily in the G2 and S phases of the cell cycle .
Biochemical Pathways
This compound derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Few studies are dedicated to exploring the interactions between this compound derivatives and downstream cancer-related signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound derivatives such as etoposide and teniposide have been studied . Etoposide, for instance, shows a biexponential decay following intravenous administration, with a terminal elimination half-life less than that of teniposide . The peak plasma concentrations of the drug and the area under the concentration versus time curve are linearly related to the intravenous dose of both drugs . There is considerable interpatient variability in the pharmacokinetics of these drugs .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and induction of cell death . It achieves this by causing DNA damage, which prevents cells from entering the mitotic phase of cell division .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in plants takes place in 33 steps where coniferyl alcohol acts as the precursor . The pathway is called the phenylpropanoid pathway . In addition, a variant structural skeleton of this compound was synthesized and found to rival the natural cyclolignan in antiproliferative and microtubule destabilizing properties . This discovery leads to a new structural class of tubulin targeting agents .
Biochemical Analysis
Biochemical Properties
Epipodophyllotoxin interacts with various enzymes and proteins in biochemical reactions. It is known to target tubulin and topoisomerase II , leading to cell cycle arrest and DNA/RNA breaks . These interactions are crucial for its anticancer mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can induce cell cycle G2/M arrest and cause DNA/RNA breaks . This leads to growth inhibition and death of treated cells . It also has selective high toxicity against various drug-resistant tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits tubulin and DNA topoisomerase II , leading to cell cycle arrest and DNA breakage . This is the primary mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. Studies have shown that it causes a delay in S-phase transit before arrest of cells in G2 . This suggests that DNA strand scission is the initial event in the sequence of kinetic and biosynthetic changes leading to growth inhibition and death of treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that multiple dosing over three to five consecutive days is superior to weekly single dose administration . This indicates a schedule dependency in both animal models and clinical trials .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of a multi-enzyme cascade that converts (+)-pinoresinol into (-)-matairesinol . This pathway involves three plant cytochrome P450 monooxygenases .
Transport and Distribution
It is known that this compound and its derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II , suggesting that it can reach these targets within the cell.
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. It is known to target tubulin and topoisomerase II , which are located in the cytoplasm and nucleus respectively This suggests that this compound may localize to these compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Epipodophyllotoxin can be synthesized through various chemical reactions. One common method involves the epimerization of podophyllotoxin at the C7 position, which increases its inhibitory activity against DNA topoisomerase II . Another method includes the reduction of podophyllotoxin derivatives via catalytic hydrogenolysis to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of podophyllotoxin from the roots and rhizomes of Podophyllum species, followed by chemical modification to produce this compound . The process typically includes steps such as extraction, purification, and chemical transformation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Epipodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenolysis using palladium on carbon is a typical method.
Substitution: Reagents such as sulfonyl chlorides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used as chemotherapeutic agents .
Scientific Research Applications
Epipodophyllotoxin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced anticancer properties.
Biology: Studied for its effects on cell cycle regulation and apoptosis.
Medicine: Utilized in the treatment of various cancers, including lung cancer, lymphoma, and leukemia.
Industry: Employed in the development of new chemotherapeutic agents and drug formulations.
Comparison with Similar Compounds
Podophyllotoxin: The parent compound from which epipodophyllotoxin is derived.
Etoposide: A semi-synthetic derivative of this compound used in cancer treatment.
Teniposide: Another derivative with similar anticancer properties.
Uniqueness: this compound is unique due to its specific mechanism of action involving topoisomerase II inhibition. While podophyllotoxin also has anticancer properties, this compound and its derivatives are more potent and have better selectivity for cancer cells . The structural modifications in this compound enhance its bioactivity and reduce side effects compared to its parent compound .
Properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-LGWHJFRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859440 | |
Record name | (-)-Epipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-07-9 | |
Record name | (-)-Epipodophyllotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epipodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Epipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.